molecular formula C19H18N4O2 B2844912 5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide CAS No. 1795086-90-6

5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2844912
CAS No.: 1795086-90-6
M. Wt: 334.379
InChI Key: UYDBLKHVMQPGIB-UHFFFAOYSA-N
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Description

5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridine ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving a suitable precursor. The pyridine ring is then introduced through a nucleophilic substitution reaction. The isoxazole ring is formed via a cycloaddition reaction, and the final product is obtained by coupling the phenyl ring with the isoxazole-3-carboxamide moiety under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine, pyridine, and isoxazole derivatives, such as:

Uniqueness

What sets 5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(16-12-17(25-22-16)14-6-2-1-3-7-14)21-15-9-11-23(13-15)18-8-4-5-10-20-18/h1-8,10,12,15H,9,11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBLKHVMQPGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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